molecular formula C12H18N2O4S B14837759 N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide

Katalognummer: B14837759
Molekulargewicht: 286.35 g/mol
InChI-Schlüssel: UUIHEUSJVWSDIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy and isopropoxy group attached to a pyridine ring, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide typically involves several steps. One common method includes the reaction of 5-cyclopropoxy-6-isopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.

Wirkmechanismus

The mechanism of action of N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

N-(5-Cyclopropoxy-6-isopropoxypyridin-2-YL)methanesulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H18N2O4S

Molekulargewicht

286.35 g/mol

IUPAC-Name

N-(5-cyclopropyloxy-6-propan-2-yloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C12H18N2O4S/c1-8(2)17-12-10(18-9-4-5-9)6-7-11(13-12)14-19(3,15)16/h6-9H,4-5H2,1-3H3,(H,13,14)

InChI-Schlüssel

UUIHEUSJVWSDIC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.